molecular formula C20H16N4OS B2430759 1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea CAS No. 1021051-03-5

1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea

Cat. No.: B2430759
CAS No.: 1021051-03-5
M. Wt: 360.44
InChI Key: WZDWOYIOBCKXQM-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea is a complex organic compound that incorporates a thiazolo[5,4-b]pyridine moiety

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea are largely unexplored. Thiazole derivatives, to which this compound belongs, have been reported to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some thiazole derivatives have been reported to exhibit antitumor activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols .

Scientific Research Applications

1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea is unique due to its specific combination of functional groups and the presence of the thiazolo[5,4-b]pyridine moiety.

Properties

IUPAC Name

1-benzyl-3-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c25-20(22-13-14-6-2-1-3-7-14)23-16-9-4-8-15(12-16)18-24-17-10-5-11-21-19(17)26-18/h1-12H,13H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDWOYIOBCKXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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